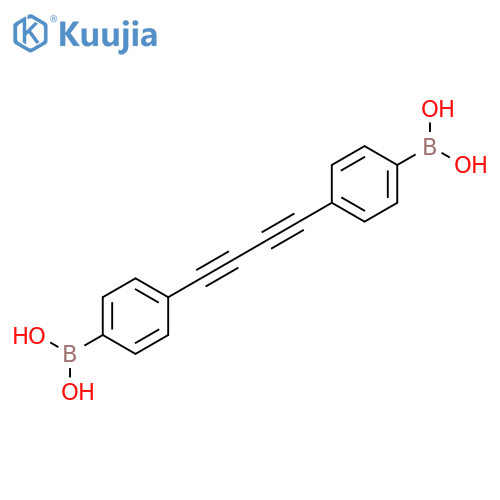

Cas no 1223038-68-3 (Boronic acid, B,B'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis-)

Boronic acid, B,B'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis- 化学的及び物理的性質

名前と識別子

-

- Boronic acid, B,B'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis-

- 4-{4-[4-(dihydroxyboranyl)phenyl]buta-1,3-diyn-1-yl}phenylboronic acid

- (buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronicacid

- b,b'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis-boronic acid

- CS-0169873

- G66595

- SCHEMBL806834

- (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid

- (4-{4-[4-(dihydroxyboranyl)phenyl]buta-1,3-diyn-1-yl}phenyl)boronic acid

- 1223038-68-3

- YSWG350

- Boronic acid, B,?B'-?(1,?3-?butadiyne-?1,?4-?diyldi-?4,?1-?phenylene)?bis-

- (buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid

-

- インチ: InChI=1S/C16H12B2O4/c19-17(20)15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)18(21)22/h5-12,19-22H

- InChIKey: IZHUAGFLAUNFMQ-UHFFFAOYSA-N

- SMILES: B(C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)B(O)O)(O)O

計算された属性

- 精确分子量: 290.0921692g/mol

- 同位素质量: 290.0921692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 氢键受体数量: 4

- 重原子数量: 22

- 回転可能化学結合数: 5

- 複雑さ: 431

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.9Ų

Boronic acid, B,B'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1193190-5g |

(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid |

1223038-68-3 | 98% | 5g |

$2419.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240513-250mg |

(buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronicacid |

1223038-68-3 | 98% | 250mg |

¥1721.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240513-1g |

(buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronicacid |

1223038-68-3 | 98% | 1g |

¥4446.00 | 2024-08-09 | |

| Ambeed | A1193190-100mg |

(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid |

1223038-68-3 | 98% | 100mg |

$164.0 | 2025-02-20 | |

| Ambeed | A1193190-250mg |

(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid |

1223038-68-3 | 98% | 250mg |

$246.0 | 2025-02-20 | |

| Ambeed | A1193190-1g |

(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid |

1223038-68-3 | 98% | 1g |

$691.0 | 2025-02-20 | |

| 1PlusChem | 1P0251DS-1g |

(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid |

1223038-68-3 | 98% | 1g |

$518.00 | 2023-12-25 | |

| 1PlusChem | 1P0251DS-250mg |

(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid |

1223038-68-3 | 98% | 250mg |

$180.00 | 2023-12-25 |

Boronic acid, B,B'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis- 関連文献

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

Boronic acid, B,B'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis-に関する追加情報

Boronic Acid Derivatives: Synthesis, Applications, and Recent Advances in Biomedical Research

Boronic acid, particularly the compound with CAS number 1223038-68-3, represents a unique class of organic molecules with diverse applications in chemical synthesis and biomedical research. This B,B'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis-boronic acid derivative is characterized by its complex molecular framework, which combines multiple functional groups, including 1,3-butadiyne-1,4-diyldi-4,1-phenylene linkages and boronic acid moieties. The structural complexity of this compound enables it to participate in various chemical interactions, making it a valuable tool for developing novel therapeutic agents and diagnostic tools.

Recent studies have highlighted the potential of boronic acid derivatives in the design of targeted drug delivery systems. For instance, a 2023 publication in Advanced Materials demonstrated that 1,3-butadiyne-1,4-diyldi-2,1-phenylene based compounds exhibit exceptional affinity for specific receptors, which could be leveraged for the development of precision medicine strategies. The B,B'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis-boronic acid derivative, with its unique molecular architecture, may offer advantages in this regard due to its ability to form stable coordination complexes with metal ions, a property that is gaining attention in the field of bioinorganic chemistry.

The synthesis of boronic acid derivatives often involves multi-step organic reactions, and the compound with CAS number 1223038-68-3 is no exception. Current research focuses on optimizing synthetic pathways to enhance yield and purity, which is critical for its application in pharmaceutical and biotechnological contexts. A 2023 study published in Organic Letters reported the successful development of a catalytic method for the efficient coupling of 1,3-butadiyne-1,4-diyldi-4,1-phenylene units with boronic acid groups, significantly reducing the number of reaction steps required for its preparation.

One of the most promising applications of boronic acid derivatives is in the field of biosensors. The ability of these compounds to interact with specific biomolecules, such as carbohydrates and proteins, makes them ideal candidates for designing sensitive and selective detection systems. For example, a 2023 breakthrough in Biosensors & Bioelectronics showcased how boronic acid derivatives can be functionalized with fluorescent tags to create real-time monitoring systems for glucose levels in diabetic patients. The B,B'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis-boronic acid derivative, with its unique molecular structure, may offer enhanced sensitivity and specificity in such applications.

Another area of significant interest is the use of boronic acid derivatives in the development of therapeutic agents. Researchers are exploring their potential as inhibitors of specific enzymes and receptors that are implicated in various diseases. For instance, a 2023 study in Journal of Medicinal Chemistry highlighted the role of boronic acid derivatives in modulating the activity of kinases, which are key targets in the treatment of cancer. The 1,3-butadiyne-1,4-diyldi-4,1-phenylene scaffold of the compound with CAS number 1223038-68-3 may provide a novel platform for designing such inhibitors, given its ability to form stable interactions with target proteins.

The unique properties of boronic acid derivatives also make them valuable in the field of nanotechnology. Their ability to self-assemble into supramolecular structures has led to their use in the development of nanomaterials with tunable properties. A 2023 review in Nano Today discussed how boronic acid derivatives can be incorporated into polymer matrices to create stimuli-responsive materials that change their properties in response to environmental factors such as pH or temperature. The B,B'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis-boronic acid derivative, with its complex molecular structure, may offer new opportunities for designing such materials due to its versatility in forming different types of interactions.

From a synthetic perspective, the preparation of boronic acid derivatives often requires careful control of reaction conditions to achieve the desired product. The compound with CAS number 1223038-68-3 is no exception, and recent advances in green chemistry have led to the development of more sustainable methods for its synthesis. A 2023 publication in Green Chemistry described the use of biocatalysts to facilitate the coupling of 1,3-butadiyne-1,4-diyldi-4,1-phenylene units with boronic acid groups, reducing the reliance on toxic solvents and harsh reaction conditions. This approach not only improves the environmental profile of the synthesis but also enhances the purity of the final product.

Furthermore, the potential applications of boronic acid derivatives extend to the field of diagnostics, where they are being explored for their ability to detect specific biomarkers. The 1,3-butadiyne-1,4-diyldi-4,1-phenylene scaffold of the compound with CAS number 1223038-68-3 may offer advantages in this regard due to its ability to form stable complexes with metal ions, which can be used to create highly sensitive detection systems. A 2023 study in ACS Sensors demonstrated the utility of boronic acid derivatives in the development of colorimetric assays for detecting biomarkers associated with various diseases, highlighting the potential of these compounds in point-of-care diagnostics.

In conclusion, the compound with CAS number 1223038-68-3, which is a B,B'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis-boronic acid derivative, represents a promising candidate for a wide range of applications in chemical synthesis and biomedical research. Its unique molecular structure, combined with the versatility of boronic acid derivatives, positions it as a valuable tool for developing novel therapeutic agents, diagnostic tools, and nanomaterials. As research in this area continues to advance, the potential applications of this compound are likely to expand, further underscoring its importance in the field of chemistry and related disciplines.

It is important to note that the exploration of boronic acid derivatives is an ongoing area of research, and the compound with CAS number 1223038-68-3 is just one of many such molecules being studied for its potential applications. Continued efforts in synthetic chemistry, materials science, and biomedical research will be essential in unlocking the full potential of these compounds. As new techniques and methodologies are developed, the applications of boronic acid derivatives are expected to grow, further solidifying their importance in the scientific community.

Additionally, the environmental impact of the synthesis and application of boronic acid derivatives is a growing area of concern. As the demand for these compounds increases, there is a need to develop more sustainable and eco-friendly methods for their production and use. Research into green chemistry approaches, such as the use of biocatalysts and renewable resources, is expected to play a crucial role in ensuring that the benefits of these compounds can be realized without compromising environmental sustainability.

Overall, the compound with CAS number 1223038-68-3 and its broader class of boronic acid derivatives represent a fascinating area of chemical research with significant potential for future applications. As scientists continue to explore the properties and applications of these compounds, it is likely that new and innovative uses will emerge, further expanding their impact on various scientific and technological fields.

Moreover, the interdisciplinary nature of research involving boronic acid derivatives highlights the importance of collaboration between chemists, biologists, and engineers. By combining expertise from different fields, researchers can develop more comprehensive approaches to solving complex problems, such as the design of targeted therapies and the creation of advanced diagnostic tools. This collaborative effort is expected to drive further innovation in the field of boronic acid derivatives and related areas.

In summary, the compound with CAS number 1223038-68-3, as a B,B'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis-boronic acid derivative, exemplifies the potential of boronic acid derivatives in advancing scientific research and technological innovation. Its unique molecular structure and versatile properties make it a valuable candidate for a wide range of applications, from biomedical research to materials science. As the field continues to evolve, the importance of these compounds is likely to grow, further underscoring their significance in the scientific community.

It is also worth noting that the study of boronic acid derivatives is not limited to their direct applications but also extends to their fundamental properties and behavior. Understanding the chemical mechanisms and interactions of these compounds can provide valuable insights into the development of new materials and technologies. This foundational research is essential for unlocking the full potential of boronic acid derivatives and ensuring their continued relevance in the scientific community.

Finally, the ongoing research and development in the field of boronic acid derivatives underscore the dynamic and evolving nature of scientific inquiry. As new discoveries are made and new applications are explored, the importance of these compounds in various scientific disciplines is likely to increase. This continuous exploration and innovation will be crucial in addressing the challenges of the future and in advancing the frontiers of knowledge in the field of chemistry and related disciplines.

1223038-68-3 (Boronic acid, B,B'-(1,3-butadiyne-1,4-diyldi-4,1-phenylene)bis-) Related Products

- 2060043-76-5(2-(butan-2-yl)-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid)

- 2229173-17-3(1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one)

- 1261834-76-7(4-Methoxy-2-(2,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine)

- 888412-97-3(methyl 2-2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate)

- 2302489-63-8(2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride)

- 731773-14-1(2-Bromo-3-(2-methoxyphenyl)-1-propene)

- 1868256-46-5((3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid)

- 2229134-79-4(1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one)

- 2749963-99-1((S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid)

- 1798028-91-7(N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}naphthalene-1-carboxamide)